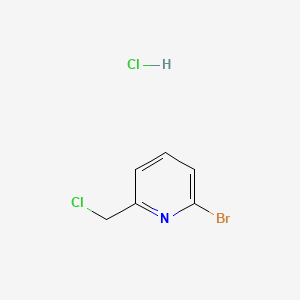

2-Bromo-6-(chloromethyl)pyridine hydrochloride

Description

BenchChem offers high-quality 2-Bromo-6-(chloromethyl)pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-(chloromethyl)pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-6-(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN.ClH/c7-6-3-1-2-5(4-8)9-6;/h1-3H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUADUYQBMVFPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697209 | |

| Record name | 2-Bromo-6-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188637-69-6 | |

| Record name | 2-Bromo-6-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-6-(chloromethyl)pyridine hydrochloride basic properties

An In-depth Technical Guide to 2-Bromo-6-(chloromethyl)pyridine Hydrochloride: Properties, Synthesis, and Applications

Abstract

2-Bromo-6-(chloromethyl)pyridine and its hydrochloride salt are bifunctional heterocyclic building blocks of significant interest in medicinal chemistry, materials science, and ligand synthesis. Possessing two distinct reactive sites—an electrophilic chloromethyl group susceptible to nucleophilic substitution and a bromo-substituted pyridine ring amenable to metal-catalyzed cross-coupling reactions—this compound serves as a versatile precursor for constructing complex molecular architectures. This guide provides a comprehensive overview of its core properties, synthesis, reactivity, and handling protocols, aimed at researchers and drug development professionals seeking to leverage its unique chemical attributes.

Core Physicochemical and Structural Properties

2-Bromo-6-(chloromethyl)pyridine hydrochloride is a solid material that is the acid salt of the free base, 2-bromo-6-(chloromethyl)pyridine. The hydrochloride form enhances stability and can modify solubility characteristics, though it is often neutralized in situ prior to reaction.

Key Identifiers and Molecular Data

The fundamental properties of the free base and its hydrochloride salt are summarized below. This distinction is critical, as researchers may encounter either form.

| Property | 2-Bromo-6-(chloromethyl)pyridine (Free Base) | 2-Bromo-6-(chloromethyl)pyridine HCl (Salt) |

| Chemical Structure | ||

| CAS Number | 727356-19-6[1][2] | 188637-69-6[3] |

| Molecular Formula | C₆H₅BrClN[2] | C₆H₅BrClN · HCl |

| Molecular Weight | 206.47 g/mol [2] | 242.93 g/mol |

| Appearance | Off-white solid[4] | White to yellow powder/crystal |

| Flash Point | 46 °C[2] | Not available |

Note: The structure images are illustrative placeholders.

Solubility and Stability

-

Stability and Storage : The compound is hygroscopic and should be stored under an inert atmosphere in a cool, dark, and dry place.[6] Keep containers tightly closed in a well-ventilated area.[7][8]

Reactivity and Synthetic Utility

The synthetic value of this reagent stems from its two orthogonal reactive handles. The choice of reaction conditions dictates which site is addressed, allowing for sequential and controlled functionalization.

The Chloromethyl Group: A Potent Electrophile

The chloromethyl group at the 6-position is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This functionality is pivotal for introducing the pyridyl motif into larger molecules.

-

Causality: The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack.

-

Common Nucleophiles: Amines, thiols, alcohols, and carbanions.

-

Application: This reactivity is frequently exploited to tether the pyridine scaffold to solid supports (e.g., amine-functionalized carbons) or to build multidentate ligands for biomimetic chemistry.[4]

The Bromo Group: A Gateway to Cross-Coupling

The bromine atom at the 2-position is a versatile handle for modern organometallic cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.

-

Causality: The C-Br bond can be activated by a transition metal catalyst (typically palladium-based) to form an organometallic intermediate, which then engages with a coupling partner.

-

Application: This allows for the introduction of aryl, alkyl, alkynyl, or amino groups at the 2-position, enabling the synthesis of highly substituted pyridine derivatives for drug discovery programs.[9]

Logical Workflow for Sequential Functionalization

The differential reactivity of the two sites enables a logical and stepwise synthetic strategy. Typically, the more labile chloromethyl group is reacted first under basic or neutral conditions, followed by the more robust cross-coupling reaction at the C-Br bond.

Caption: Sequential functionalization workflow for 2-bromo-6-(chloromethyl)pyridine.

Recommended Synthetic Protocol: A Safer Approach

Traditional synthesis of the free base precursor often involves thionyl chloride (SOCl₂), a toxic reagent that can lead to over-chlorination, where the bromo group is undesirably replaced by a chloro group.[4] A superior, field-proven method utilizes a milder chlorinating agent, the cyanuric chloride•DMF adduct, which provides the desired product cleanly and in high yield.[4]

Preparation of 2-Bromo-6-(chloromethyl)pyridine (Free Base)

This protocol is adapted from the work of Crews et al. and describes the chlorination of the precursor alcohol.[4]

Step 1: Formation of the Chlorinating Adduct

-

To an Erlenmeyer flask equipped with a magnetic stir bar, add cyanuric chloride (1.02 equivalents) and dimethylformamide (DMF, ~3 mL per gram of cyanuric chloride).

-

Stir the mixture at room temperature for 1 hour to allow for the formation of the cyanuric chloride•DMF adduct.

Step 2: Chlorination Reaction

-

Dissolve the starting material, 2-bromo-6-hydroxymethylpyridine (1.0 equivalent), in dichloromethane (DCM, ~8 mL per gram of alcohol).

-

Add the DCM solution of the alcohol to the freshly prepared adduct from Step 1.

-

Stir the reaction mixture at room temperature overnight.

Step 3: Workup and Purification

-

Quench the reaction by adding deionized water (~30 mL per gram of starting alcohol).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer three times with DCM.

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product (a brown oil) can be purified by column chromatography on silica gel using DCM as the eluent to yield the pure product as an off-white solid.[4]

Expert Insight: The use of the cyanuric chloride•DMF adduct is a self-validating choice. It avoids the formation of toxic SO₂ gas and its solid byproduct, cyanuric acid, simplifies the workup. This method's selectivity prevents the formation of the 2-chloro-6-(chloromethyl)pyridine impurity, ensuring higher purity of the final product.[4]

Safety, Handling, and Toxicity

2-Bromo-6-(chloromethyl)pyridine and its hydrochloride salt are hazardous chemicals that must be handled with appropriate precautions.

GHS Hazard Classification

| Compound Form | Hazard Statements | Signal Word |

| Free Base | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[1] | Warning |

| Hydrochloride Salt | H302: Harmful if swallowed.[3][10] H314: Causes severe skin burns and eye damage.[3][10] | Danger[3][10] |

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1][10]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing.[1][10]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust or mists.[6][10] Wash hands thoroughly after handling.

Conclusion

2-Bromo-6-(chloromethyl)pyridine hydrochloride is a high-value synthetic intermediate whose utility is defined by its dual reactivity. A thorough understanding of its properties, including the advantages of modern synthetic routes that avoid harsh reagents, is crucial for its effective and safe implementation. By enabling the precise, sequential introduction of diverse chemical functionalities, this building block provides researchers with a powerful tool for advancing projects in drug discovery and materials science.

References

-

Crews, B. S., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloromethylpyridine. Retrieved from [Link]

-

Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]

-

Kamal, A., et al. (2018). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

Sources

- 1. 2-BROMO-6-(CHLOROMETHYL)PYRIDINE | 727356-19-6 [amp.chemicalbook.com]

- 2. biosynth.com [biosynth.com]

- 3. 188637-69-6|2-Bromo-6-(chloromethyl)pyridine hydrochloride|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2-(Chloromethyl)pyridine Hydrochloride | 6959-47-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2-Bromo-6-(chloromethyl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-6-(chloromethyl)pyridine hydrochloride, a key building block in synthetic and medicinal chemistry. This document will delve into its chemical identity, properties, synthesis, applications, and safety protocols, offering field-proven insights for its effective use in research and development.

Core Identification and Chemical Properties

2-Bromo-6-(chloromethyl)pyridine hydrochloride is a halogenated pyridine derivative valued for its bifunctional nature, incorporating both a bromo and a chloromethyl group. This unique substitution pattern makes it a versatile reagent for introducing the 2-bromo-6-methylpyridine moiety into a wide range of molecules.

The definitive identifier for this compound is its CAS Number. It is crucial to distinguish between the hydrochloride salt and its free base form, as they possess different CAS numbers and may exhibit distinct physical properties.

| Identifier | Value | Source |

| CAS Number | 188637-69-6 | [1] |

| Molecular Formula | C₆H₆BrCl₂N | [1] |

| Molecular Weight | 242.93 g/mol | [1] |

| IUPAC Name | 2-bromo-6-(chloromethyl)pyridin-1-ium chloride | |

| SMILES | ClCC1=CC=CC(Br)=N1.[H]Cl | [1] |

Note: The free base, 2-Bromo-6-(chloromethyl)pyridine, has a CAS number of 727356-19-6.[2][3]

Synthesis Methodologies: A Strategic Overview

The synthesis of 2-Bromo-6-(chloromethyl)pyridine typically starts from more readily available precursors, such as 2,6-dibromopyridine or 2-bromo-6-methylpyridine. A common and effective strategy involves the conversion of a hydroxymethyl group to a chloromethyl group.

A representative synthetic workflow is outlined below:

Caption: A general synthetic workflow for 2-Bromo-6-(chloromethyl)pyridine hydrochloride.

Experimental Protocol: Synthesis from 2-Bromo-6-(hydroxymethyl)pyridine

This protocol details the chlorination of 2-bromo-6-(hydroxymethyl)pyridine to yield the desired product. The use of thionyl chloride (SOCl₂) is a well-established method, though caution is advised due to the evolution of toxic sulfur dioxide gas.[4] An alternative, milder approach utilizes cyanuric chloride.[4][5]

Materials:

-

2-Bromo-6-(hydroxymethyl)pyridine

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-bromo-6-(hydroxymethyl)pyridine in anhydrous DCM.

-

Chlorination: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride dropwise to the stirred solution. Causality Insight: This exothermic reaction is controlled at low temperatures to prevent side reactions and ensure selective chlorination of the primary alcohol.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.[4]

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromo-6-(chloromethyl)pyridine.

-

Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent. Add a solution of HCl in diethyl ether dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-bromo-6-(chloromethyl)pyridine hydrochloride.

Applications in Drug Discovery and Materials Science

The utility of 2-Bromo-6-(chloromethyl)pyridine hydrochloride lies in its ability to serve as a versatile building block. The chloromethyl group is a reactive electrophile, readily undergoing nucleophilic substitution, while the bromo group can participate in various cross-coupling reactions.

Role as a Precursor in Medicinal Chemistry

This compound is a valuable precursor for the synthesis of a wide range of pyridine derivatives.[6] The development of new synthetic methodologies is crucial for medicinal chemists to rapidly access diverse functionalized heterocyclic compounds, which are prevalent in pharmaceuticals.[7] Chlorine-containing molecules, in particular, are key ingredients in drugs for treating a multitude of diseases.[8]

Caption: The dual reactivity of 2-Bromo-6-(chloromethyl)pyridine in synthetic transformations.

Ligand Synthesis for Biomimetic Chemistry and Materials Science

Pyridine-based ligands are essential in mimicking the coordination environment of metal ions in metalloenzymes.[5] 2-Bromo-6-(chloromethyl)pyridine serves as a key intermediate for synthesizing such multidentate ligands. These ligands can be coordinated with transition metal ions and have applications in catalysis and the immobilization of biomolecules.[3][4] For instance, they can be linked to functionalized surfaces, such as silica or activated carbon, for applications in heavy metal extraction.[4]

Safety, Handling, and Storage

Proper handling and storage of 2-Bromo-6-(chloromethyl)pyridine hydrochloride are imperative due to its hazardous nature.

Hazard Identification:

-

Harmful if swallowed. [2]

-

Causes skin irritation. [2]

-

Causes serious eye irritation/damage. [2]

-

May cause respiratory irritation. [2]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]

-

Ventilation: Use only outdoors or in a well-ventilated area.[9] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

-

Handling: Wash hands and any exposed skin thoroughly after handling.[9] Avoid contact with skin and eyes.[10]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[9][10] Store under an inert atmosphere, with recommended temperatures between 2-8°C.[1][11]

First Aid Measures:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

-

If on skin: Wash with plenty of soap and water.[9]

-

If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[9]

-

If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[12]

Conclusion

2-Bromo-6-(chloromethyl)pyridine hydrochloride is a pivotal reagent in modern organic synthesis. Its defined chemical identity, coupled with its versatile reactivity, makes it an invaluable tool for researchers in drug discovery and materials science. A thorough understanding of its synthesis, applications, and safety protocols is essential for its effective and safe utilization in the laboratory.

References

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

2,6-Bis(bromomethyl)pyridine. (2014). PMC - NIH. Retrieved January 25, 2026, from [Link]

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021, July 23). Semantic Scholar. Retrieved January 25, 2026, from [Link]

- Preparation method of 2,6-dichlorine methyl pyridine hydrochloride. (n.d.). Google Patents.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Modern advances in heterocyclic chemistry in drug discovery. (n.d.). RSC Publishing. Retrieved January 25, 2026, from [Link]

-

3-Bromo-6-chloro-2-(chloromethyl)pyridine. (2026, January 18). PubChem. Retrieved January 25, 2026, from [Link]

- Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride. (n.d.). Google Patents.

Sources

- 1. 188637-69-6|2-Bromo-6-(chloromethyl)pyridine hydrochloride|BLD Pharm [bldpharm.com]

- 2. 2-BROMO-6-(CHLOROMETHYL)PYRIDINE | 727356-19-6 [amp.chemicalbook.com]

- 3. biosynth.com [biosynth.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 2,6-Bis(bromomethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 6959-47-3|2-(Chloromethyl)pyridine hydrochloride|BLD Pharm [bldpharm.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 2-Bromo-6-(chloromethyl)pyridine Hydrochloride

This guide provides a comprehensive overview of 2-Bromo-6-(chloromethyl)pyridine hydrochloride, a key intermediate in pharmaceutical and materials science research. Recognizing the critical role of solubility in drug development and chemical synthesis, this document offers researchers, scientists, and drug development professionals a detailed exploration of this compound's physicochemical properties, a robust methodology for determining its solubility, and insights into its practical applications. While extensive quantitative solubility data for this specific compound is not widely published, this guide equips researchers with the foundational knowledge and experimental protocols necessary to perform such assessments in their own laboratories.

Introduction to 2-Bromo-6-(chloromethyl)pyridine Hydrochloride

2-Bromo-6-(chloromethyl)pyridine and its hydrochloride salt are heterocyclic organic compounds that serve as versatile building blocks in organic synthesis. The presence of a bromine atom, a chloromethyl group, and a pyridine ring offers multiple reactive sites for constructing more complex molecules. Notably, it is utilized as a ligand for transition metal ions and in the immobilization of biomolecules[1]. Its applications as an intermediate in the synthesis of pharmaceuticals and pesticides underscore the importance of understanding its solubility characteristics, which are fundamental to reaction kinetics, purification, and formulation.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. Below is a summary of the available data for 2-Bromo-6-(chloromethyl)pyridine and related compounds. It is important to note that the hydrochloride salt formation will significantly influence these properties, generally leading to increased water solubility and a higher melting point compared to the free base.

| Property | 2-Bromo-6-(chloromethyl)pyridine (Free Base) | 2-(Chloromethyl)pyridine Hydrochloride (Related Compound) | 2-Bromo-6-(hydroxymethyl)pyridine (Precursor) |

| Molecular Formula | C₆H₅BrClN[1] | C₆H₆ClN·HCl | C₆H₆BrNO[2] |

| Molecular Weight | 206.47 g/mol [1] | 164.03 g/mol | 188.02 g/mol [3] |

| Appearance | White to off-white solid[4] | White to yellow to orange powder/crystal | Colorless or light yellow crystal[3] |

| Melting Point | Not available | 124.0 to 127.0 °C | 34-41 °C[2] |

| Boiling Point | 262.5±25.0 °C (Predicted)[4] | Not available | 246 °C[3] |

| pKa | -0.73±0.12 (Predicted)[4] | Not available | 13.09±0.10 (Predicted)[3] |

| Qualitative Water Solubility | Not available | Not available | Slightly soluble in water[3] |

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method[5]. This technique, while traditional, provides reliable and reproducible data when executed with precision. The following protocol is a self-validating system designed for researchers to determine the solubility of 2-Bromo-6-(chloromethyl)pyridine hydrochloride in various solvents.

The Shake-Flask Method: A Step-by-Step Guide

The underlying principle of this method is to create a saturated solution of the compound in a specific solvent and then measure the concentration of the dissolved solute.

Materials:

-

2-Bromo-6-(chloromethyl)pyridine hydrochloride

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone, acetonitrile)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Protocol:

-

Preparation: Add an excess amount of 2-Bromo-6-(chloromethyl)pyridine hydrochloride to a series of vials, ensuring a solid phase remains at equilibrium[5].

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25 °C and 37 °C to simulate ambient and physiological temperatures). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached[5][6]. The time to reach equilibrium can vary, so it is recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued[5].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. For more complete separation, centrifuge the samples[7].

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a preferred method for the accurate quantification of pyridine derivatives due to its sensitivity and specificity[8][9].

Typical HPLC Parameters:

-

Column: A C18 reverse-phase column is commonly used for the separation of aromatic compounds[8].

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of acid like sulfuric acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed[10].

-

Detection: A UV detector set at a wavelength where the compound exhibits maximum absorbance (e.g., around 250-270 nm for pyridine derivatives) is generally suitable[10][11].

-

Calibration: Prepare a series of standard solutions of 2-Bromo-6-(chloromethyl)pyridine hydrochloride of known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Analysis: Inject the diluted sample from the shake-flask experiment and determine its concentration by interpolating its peak area from the calibration curve.

The following diagram illustrates the experimental workflow for solubility determination.

Caption: Experimental workflow for determining the solubility of 2-Bromo-6-(chloromethyl)pyridine hydrochloride.

Factors Influencing Solubility

The solubility of 2-Bromo-6-(chloromethyl)pyridine hydrochloride is governed by several factors:

-

Solvent Polarity: As a hydrochloride salt, the compound is expected to be more soluble in polar solvents like water, methanol, and ethanol, and less soluble in nonpolar solvents such as toluene and hexane. Aprotic polar solvents like DMSO and DMF may also be effective due to their ability to solvate both the cation and anion.

-

Temperature: For most solid solutes, solubility increases with temperature[12]. Therefore, conducting solubility studies at different temperatures is crucial for understanding the thermodynamic properties of the dissolution process.

-

pH: The pH of the aqueous solution will significantly impact the solubility of the hydrochloride salt. In acidic solutions, the common ion effect from the excess H+ may slightly decrease solubility, while in basic solutions, the hydrochloride salt will be converted to the free base, which is expected to have lower aqueous solubility.

-

Crystalline Form: The solid-state properties, including polymorphism, of 2-Bromo-6-(chloromethyl)pyridine hydrochloride can influence its solubility. Different crystalline forms can exhibit different dissolution rates and equilibrium solubilities.

Synthesis and Applications

2-Bromo-6-(chloromethyl)pyridine is typically synthesized from its corresponding alcohol, 6-Bromopyridine-2-methanol, by reaction with a chlorinating agent such as thionyl chloride[4]. Alternative, milder chlorinating agents like a cyanuric chloride•DMF adduct have been explored to avoid over-chlorination[13].

The resulting 2-Bromo-6-(chloromethyl)pyridine is a valuable intermediate. Its utility as a precursor for the immobilization of biomimetic metal ion chelates highlights its importance in the development of functionalized materials[13]. The hydrochloride salt is often prepared to improve the compound's stability and handling characteristics.

The following diagram outlines the general synthesis pathway.

Caption: General synthesis pathway for 2-Bromo-6-(chloromethyl)pyridine hydrochloride.

Conclusion

While a comprehensive public database of solubility data for 2-Bromo-6-(chloromethyl)pyridine hydrochloride is not currently available, this guide provides the necessary theoretical framework and practical, validated protocols for its determination. By understanding the compound's physicochemical properties and the factors that influence its solubility, researchers in drug development and chemical synthesis can effectively characterize this important intermediate. The provided experimental workflows are designed to be robust and reproducible, empowering scientists to generate high-quality solubility data in their own laboratories.

References

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

MDPI. (2020). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

- Google Patents. (n.d.). CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloromethylpyridine. Retrieved from [Link]

-

Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

-

ResearchGate. (2007). (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]

-

PMC. (2022). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

-

DTIC. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

- Google Patents. (n.d.). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.

-

ChemBK. (n.d.). (6-Bromo-pyridin-2-yl)-methanol. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 426310050 [thermofisher.com]

- 3. chembk.com [chembk.com]

- 4. 2-BROMO-6-(CHLOROMETHYL)PYRIDINE | 727356-19-6 [amp.chemicalbook.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-6-(chloromethyl)pyridine Hydrochloride

This guide provides a comprehensive overview of the critical stability characteristics and optimal storage conditions for 2-Bromo-6-(chloromethyl)pyridine hydrochloride. As a highly reactive and valuable intermediate in pharmaceutical synthesis and materials science, understanding its chemical behavior is paramount for ensuring experimental integrity, maximizing yield, and maintaining safety in the laboratory.

Core Physicochemical and Structural Characteristics

2-Bromo-6-(chloromethyl)pyridine hydrochloride is a substituted pyridinium salt. Its structure incorporates several features that dictate its reactivity and, consequently, its stability profile. The pyridine ring is rendered electron-deficient by the electronegative bromine atom and, more significantly, by the protonation of the ring nitrogen to form the hydrochloride salt. This electronic arrangement activates the benzylic-type chloromethyl group, making it an excellent electrophilic site for nucleophilic substitution reactions—a desirable trait for synthesis but a liability for long-term stability.

| Property | Data | Source(s) |

| Chemical Name | 2-Bromo-6-(chloromethyl)pyridine hydrochloride | - |

| Molecular Formula | C₆H₆BrCl₂N | [1] |

| Molecular Weight | 242.93 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| CAS Number (Free Base) | 727356-19-6 | [2][3] |

| Primary Hazard | Harmful if swallowed, Causes severe skin burns and eye damage | [2][4] |

Chemical Stability and Primary Degradation Pathways

While often described in safety data sheets as "stable under recommended storage conditions," this statement belies the compound's inherent reactivity.[3][5] The principal driver of degradation is the susceptibility of the chloromethyl group to nucleophilic attack, exacerbated by environmental factors.

Hydrolytic Instability

The most significant and common degradation pathway is hydrolysis. The C-Cl bond in the chloromethyl group is polarized and highly susceptible to attack by nucleophiles, with water being a ubiquitous reactant in a laboratory environment.

-

Mechanism: Atmospheric moisture can initiate the hydrolysis of the chloromethyl group to the corresponding hydroxymethyl group (2-Bromo-6-(hydroxymethyl)pyridine). The hydrochloride nature of the compound can make it hygroscopic, attracting the very reactant that leads to its degradation. Several supplier data sheets explicitly warn to "Protect from moisture."[4]

-

Consequence: This degradation not only consumes the starting material but introduces a significant impurity that can complicate subsequent synthetic steps and product purification.

Thermal Lability

Elevated temperatures accelerate the rate of all chemical reactions, including degradation. For this compound, heat can promote:

-

Accelerated Hydrolysis: The rate of hydrolysis increases with temperature.

-

Side Reactions: Research on the synthesis of related compounds warns that excessive heat can lead to unintended side reactions, such as the substitution of the bromo group on the pyridine ring.[6] While this is noted in a synthetic context, it highlights the lability of the ring's substituents under thermal stress.

-

Decomposition: At higher temperatures, as in a fire, the compound will decompose, releasing toxic and corrosive gases such as nitrogen oxides (NOx), carbon oxides, and hydrogen chloride gas.[5]

Photostability

Aromatic halides can be sensitive to light, which can induce radical-based degradation pathways. To mitigate this, storage in a "shaded area" or in amber vials is recommended to prevent potential photodecomposition.[4]

Chemical Incompatibilities

The compound's reactivity profile makes it incompatible with a range of common chemicals:

-

Strong Oxidizing Agents: These can cause a vigorous, potentially hazardous reaction.[5]

-

Bases: Addition of a base will neutralize the hydrochloride, forming the free base, 2-Bromo-6-(chloromethyl)pyridine. While this may be a desired step in a synthesis, it should not be done during storage.

-

Nucleophiles: Beyond water, other nucleophiles (e.g., alcohols, amines) will readily react with the chloromethyl group and should be considered incompatible during storage.

Caption: Primary degradation pathways for 2-Bromo-6-(chloromethyl)pyridine HCl.

Validated Protocols for Storage and Handling

To preserve the integrity of 2-Bromo-6-(chloromethyl)pyridine hydrochloride, a multi-faceted approach to storage and handling is required, directly addressing the vulnerabilities outlined above.

Optimal Storage Conditions

The following conditions are essential for maximizing the shelf-life and purity of the compound. The causality for each recommendation is directly linked to preventing a specific degradation pathway.

| Parameter | Recommendation | Rationale (The "Why") | Source(s) |

| Temperature | 2–8°C | To minimize the kinetic rate of hydrolysis and other potential thermal degradation pathways. | [2][3] |

| Atmosphere | Inert Gas (Nitrogen or Argon) | To displace atmospheric moisture and oxygen, directly preventing hydrolysis and potential oxidative degradation. | [3][4] |

| Light | Darkness (Amber vial or dark cabinet) | To prevent photodecomposition, which can be initiated by UV or visible light. | [4] |

| Container | Tightly Sealed, Chemically Inert Container | To provide a physical barrier against atmospheric moisture and contaminants. | [5][7] |

| Security | Store Locked Up | Due to its hazardous nature (corrosive, toxic), access should be controlled. | [4] |

Experimental Protocol: Safe Handling Workflow

Adherence to a strict handling protocol is a self-validating system; by following these steps, the primary risks of degradation and exposure are systematically eliminated.

Objective: To accurately dispense the solid reagent while minimizing its exposure to the atmosphere and ensuring user safety.

Materials:

-

Sealed container of 2-Bromo-6-(chloromethyl)pyridine hydrochloride

-

Glove box or a Schlenk line with an inert gas supply (Nitrogen or Argon)

-

Spatula, weighing paper/boat, and a tared receiving flask (all oven-dried)

-

Appropriate Personal Protective Equipment (PPE): Safety glasses, face shield, lab coat, chemically resistant gloves (e.g., nitrile).[5]

Procedure:

-

Equilibration: Remove the sealed container from the 2–8°C storage. Allow it to warm to ambient laboratory temperature for at least 30-60 minutes before opening. This crucial step prevents atmospheric moisture from condensing onto the cold solid.

-

Inert Atmosphere Transfer: Transfer the sealed container, dried labware (spatula, weigh boat), and the receiving flask into a glove box or an inert atmosphere enclosure.

-

Dispensing: Unseal the container only when inside the inert atmosphere. Using the dry spatula, promptly weigh the desired amount of the solid and transfer it to the receiving flask.

-

Resealing: Immediately and tightly reseal the main container. Purge the headspace with inert gas before final tightening if possible.

-

Storage Return: Remove the resealed container from the glove box and promptly return it to the recommended 2–8°C storage.

-

Cleanup: Handle all contaminated materials (weighing paper, gloves) as hazardous waste according to institutional guidelines.

Caption: Recommended workflow for handling moisture-sensitive reagents.

Conclusion

2-Bromo-6-(chloromethyl)pyridine hydrochloride is a reactive chemical whose stability is critically dependent on its storage and handling. Its primary degradation pathway is hydrolysis of the chloromethyl group, a reaction accelerated by ambient moisture and temperature. Therefore, for researchers, scientists, and drug development professionals, the implementation of stringent storage protocols—specifically, refrigerated (2-8°C), dark, and dry conditions under an inert atmosphere—is not merely a recommendation but a requirement for ensuring the chemical's purity, experimental validity, and operational safety.

References

-

Boyd, S. L., et al. (2020). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. [Link]

-

Angene Chemical. (2024). Safety Data Sheet: 2-Bromo-6-(chloromethyl)pyridine. [Link]

-

PubChem. (n.d.). Picolyl chloride hydrochloride. National Center for Biotechnology Information. [Link]

Sources

- 1. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-BROMO-6-(CHLOROMETHYL)PYRIDINE | 727356-19-6 [amp.chemicalbook.com]

- 3. angenechemical.com [angenechemical.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols for Ligand Synthesis Utilizing 2-Bromo-6-(chloromethyl)pyridine Hydrochloride

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 2-Bromo-6-(chloromethyl)pyridine hydrochloride. As a bifunctional heterocyclic building block, this reagent offers a powerful platform for the rational design and synthesis of a diverse array of ligands. Its distinct reactivity at two separate positions—a highly reactive chloromethyl group and a versatile bromo-substituted aromatic ring—enables chemoselective, sequential functionalization. This document elucidates the core chemical principles, provides detailed, field-tested protocols for key transformations, and offers practical insights into experimental design, troubleshooting, and safety considerations.

Introduction: The Strategic Value of a Bifunctional Pyridine Scaffold

Pyridine-based ligands are ubiquitous in coordination chemistry and medicinal chemistry, serving as critical components in catalysts, functional materials, and pharmacologically active molecules.[1] The strategic importance of 2-Bromo-6-(chloromethyl)pyridine hydrochloride lies in its pre-installed, orthogonally reactive handles. This allows for a modular approach to ligand synthesis:

-

The Chloromethyl Group (-CH₂Cl): This functions as a potent electrophile, analogous to a benzylic halide. It is highly susceptible to nucleophilic substitution (SN2) reactions, providing a straightforward method for introducing a variety of coordinating side-chains (e.g., containing N, O, or S donor atoms).

-

The 2-Bromo Group (-Br): This aryl bromide is a classic substrate for modern transition-metal-catalyzed cross-coupling reactions. This site allows for the introduction of aryl, heteroaryl, alkyl, or alkynyl groups, enabling fine-tuning of the ligand's steric and electronic properties.

The hydrochloride form enhances the compound's stability and shelf-life, though it necessitates neutralization in situ during most synthetic procedures to unmask the reactive neutral species. This guide will walk through the logical steps to harness this dual reactivity for the construction of complex molecular architectures.

Core Chemical Principles and Reactivity Profile

Understanding the differential reactivity of the two electrophilic sites is paramount for successful synthetic planning.

Chemoselectivity: A Tale of Two Halides

The synthetic utility of this reagent is rooted in the ability to selectively address one position while leaving the other untouched.

-

C(sp³)-Cl Bond (Chloromethyl): This bond is activated for SN2 displacement. Reactions with common nucleophiles (amines, phenols, thiols) typically proceed under mild conditions (room temperature to gentle heating) with a suitable base.

-

C(sp²)-Br Bond (Aryl): This bond is considerably more robust towards classical nucleophilic attack. Its functionalization requires the intervention of a transition metal catalyst, most commonly palladium, to facilitate a cross-coupling catalytic cycle.[2]

This reactivity gap allows for a reliable, sequential approach: first, functionalize the chloromethyl group via nucleophilic substitution, then modify the bromo position via cross-coupling.

Workflow for Sequential Ligand Synthesis

The following diagram illustrates the logical workflow for building molecular complexity using 2-Bromo-6-(chloromethyl)pyridine as the starting scaffold.

Caption: Sequential functionalization workflow.

Preparation of the Starting Material: Key Considerations

While commercially available, understanding the synthesis of the parent compound, 2-bromo-6-(chloromethyl)pyridine, provides insight into potential impurities. It is typically synthesized from 2-bromo-6-(hydroxymethyl)pyridine via chlorination.[3]

Common chlorinating agents include thionyl chloride (SOCl₂) and cyanuric chloride.[1][4] The use of a robust agent like SOCl₂ carries the risk of over-chlorination, where the bromo-substituent is also replaced to yield 2-chloro-6-(chloromethyl)pyridine as a side product.[4] This impurity can be difficult to separate due to similar physical properties.[1] Therefore, milder reagents or carefully controlled reaction conditions (e.g., lower temperature) are preferable for a clean synthesis.[4]

Application Protocol 1: Nucleophilic Substitution at the Chloromethyl Group

This protocol details the synthesis of N,N'- and N,O-type bidentate ligand precursors by reacting 2-Bromo-6-(chloromethyl)pyridine hydrochloride with amine and phenol nucleophiles, respectively.

General Protocol for SN2 Reaction

Objective: To synthesize a 2-bromo-6-(substituted methyl)pyridine intermediate.

Materials:

-

2-Bromo-6-(chloromethyl)pyridine hydrochloride (1.0 equiv)

-

Nucleophile (Amine, Phenol, etc.) (1.1 - 1.5 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (2.5 - 3.0 equiv)

-

Anhydrous Solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF))

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Bromo-6-(chloromethyl)pyridine hydrochloride and the chosen anhydrous solvent.

-

Add the base in one portion. The hydrochloride salt requires at least one equivalent of base for neutralization, with additional base needed to deprotonate the nucleophile.

-

Add the nucleophile to the suspension.

-

Stir the reaction mixture at the appropriate temperature (typically room temperature to 60 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) three times.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel.

Example: Synthesis of 2-Bromo-6-((diethylamino)methyl)pyridine

Step-by-Step Methodology:

-

Charge a 100 mL oven-dried, round-bottom flask with 2-Bromo-6-(chloromethyl)pyridine hydrochloride (2.43 g, 10.0 mmol, 1.0 equiv) and anhydrous potassium carbonate (K₂CO₃) (4.15 g, 30.0 mmol, 3.0 equiv).

-

Evacuate and backfill the flask with nitrogen gas three times.

-

Add 40 mL of anhydrous acetonitrile via syringe.

-

To the resulting suspension, add diethylamine (1.55 mL, 15.0 mmol, 1.5 equiv) dropwise via syringe at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 12-16 hours.

-

Monitor for the disappearance of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system).

-

After completion, pour the reaction mixture into 50 mL of deionized water.

-

Extract the product with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with 50 mL of brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent in vacuo to yield the crude product.

-

Purify by flash chromatography (silica gel, gradient elution from 100% hexanes to 9:1 hexanes:ethyl acetate) to afford the title compound as a pale yellow oil.

| Parameter | Condition | Rationale |

| Nucleophile | Diethylamine | A simple secondary amine to form an N,N'-type ligand scaffold. |

| Base | K₂CO₃ (anhydrous) | A mild, inexpensive base sufficient to neutralize the HCl salt and any protonated amine. It is easily filtered off. |

| Solvent | Acetonitrile (ACN) | A polar aprotic solvent that facilitates SN2 reactions and is easily removed. |

| Temperature | Room Temperature | Sufficient for activating the chloromethyl group without promoting side reactions. |

| Typical Yield | 85-95% | This reaction is generally high-yielding and clean. |

Application Protocol 2: Palladium-Catalyzed Cross-Coupling

This section describes the subsequent functionalization of the bromo position on the pyridine ring, using the product from the previous step as the substrate. The Suzuki-Miyaura coupling is presented as a representative and highly versatile example.

General Protocol for Suzuki-Miyaura Coupling

Objective: To couple an aryl or heteroaryl group at the 2-position of the pyridine ring.

Materials:

-

2-Bromo-6-(substituted methyl)pyridine (1.0 equiv)

-

Aryl/Heteroaryl Boronic Acid or Ester (1.2 - 1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

-

Solvent System (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)

-

Schlenk flask or sealed reaction vial

Procedure:

-

In a Schlenk flask, combine the 2-bromo-pyridine substrate, the boronic acid, and the base.

-

Add the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) at least three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.

-

Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography.

The Suzuki-Miyaura Catalytic Cycle

This diagram outlines the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Caption: A simplified Suzuki catalytic cycle.[2]

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ | A common and effective Pd(0) catalyst. Other catalysts with specialized ligands (e.g., XPhos, SPhos) may be needed for challenging substrates. |

| Base | Na₂CO₃ (aq. solution) | A standard base that activates the boronic acid for transmetalation. K₃PO₄ is a stronger alternative often used for less reactive substrates. |

| Solvent | Dioxane/Water (4:1) | A common biphasic system that dissolves both the organic substrate and the inorganic base. Degassing is critical to prevent catalyst oxidation. |

| Temperature | 90-100 °C | Thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |

| Typical Yield | 70-90% | Suzuki couplings are generally robust and high-yielding. |

Safety and Handling

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling 2-Bromo-6-(chloromethyl)pyridine hydrochloride and its reagents.[5][6]

Hazard Profile:

-

2-Bromo-6-(chloromethyl)pyridine Hydrochloride: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5][7] Handle exclusively in a certified chemical fume hood.[7]

-

Solvents: Acetonitrile is flammable and toxic. Dioxane is a suspected carcinogen. Handle with care in a well-ventilated area.

-

Reagents: Thionyl chloride (if preparing the starting material) is highly corrosive and reacts violently with water, producing toxic gas.[4] Palladium catalysts can be toxic.

Storage: Store 2-Bromo-6-(chloromethyl)pyridine hydrochloride under an inert atmosphere (nitrogen or argon) at 2-8°C.[5][8]

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| No/Low Conversion in SN2 Reaction | Insufficient or wet base. | Use freshly dried, powdered base (e.g., K₂CO₃ baked in an oven). Increase equivalents of base to 3.0. |

| Low reactivity of nucleophile. | Gently heat the reaction (e.g., 50-60 °C). Consider using a stronger base like NaH (with appropriate safety precautions) in an anhydrous solvent like THF or DMF. | |

| No/Low Conversion in Suzuki Coupling | Catalyst degradation. | Ensure solvents are properly degassed and the reaction is maintained under a strict inert atmosphere. Use a fresh bottle of catalyst. |

| Poor choice of base/solvent. | For difficult couplings, switch to a stronger base (K₃PO₄) or a different solvent system (e.g., Toluene/EtOH/H₂O). | |

| Formation of Debrominated Byproduct | Proto-deboronation of the boronic acid followed by reduction. | Use a non-aqueous system if possible. Ensure a sufficient excess of the boronic acid. |

| Difficulty in Purification | Product and starting material have similar polarity. | If the reaction has not gone to completion, try altering the eluent system for column chromatography or consider recrystallization if the product is a solid. |

References

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021). MDPI. [Link]

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021). Semantic Scholar. [Link]

-

SAFETY DATA SHEET. (2024). Angene Chemical. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. 2-Bromo-6-(hydroxymethyl)pyridine, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-BROMO-6-(CHLOROMETHYL)PYRIDINE | 727356-19-6 [amp.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. angenechemical.com [angenechemical.com]

- 8. 188637-69-6|2-Bromo-6-(chloromethyl)pyridine hydrochloride|BLD Pharm [bldpharm.com]

Application Notes & Protocols: 2-Bromo-6-(chloromethyl)pyridine Hydrochloride in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

2-Bromo-6-(chloromethyl)pyridine hydrochloride is a bifunctional heterocyclic building block of significant utility in medicinal chemistry and materials science.[1] Its structure incorporates two distinct electrophilic sites: a highly reactive benzylic chloride and a less reactive aryl bromide. This differential reactivity allows for a stepwise and site-selective functionalization strategy, making it an invaluable scaffold for constructing complex molecular architectures.

This guide provides a comprehensive overview of the reactivity of this reagent and detailed protocols for its application in nucleophilic substitution reactions. We will explore the underlying chemical principles that govern its selectivity and offer field-tested methodologies for its successful implementation in discovery and development workflows.

The Principle of Bimodal Reactivity

The synthetic value of 2-Bromo-6-(chloromethyl)pyridine lies in the orthogonal reactivity of its two halogen substituents. Understanding this principle is crucial for experimental design.

-

The Chloromethyl Group (C7): The chlorine atom is attached to a methylene group, which is, in turn, attached to the pyridine ring. This arrangement is analogous to a benzylic halide. Benzylic halides are highly susceptible to nucleophilic substitution via both S(_N)1 and S(_N)2 mechanisms.[2][3] The S(_N)2 pathway is favored by strong nucleophiles, while the S(_N)1 pathway is facilitated by the ability of the pyridine ring to stabilize the resulting carbocation through resonance. In most practical applications with common nucleophiles (amines, alkoxides, thiolates), the S(_N)2 pathway at this position is dominant.

-

The Bromo Group (C2): The bromine atom is directly attached to the sp²-hybridized carbon of the pyridine ring. Aryl halides are notoriously unreactive towards classical S(_N)2 reactions because the backside attack pathway is sterically blocked by the aromatic ring.[4] While nucleophilic aromatic substitution (S(_N)Ar) is possible, it typically requires strong electron-withdrawing groups on the ring and harsh reaction conditions.[5] Therefore, under the mild conditions used for substitution at the chloromethyl position, the C2-bromo group remains largely inert. It serves as a stable handle for subsequent functionalization, most commonly through palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.[6][7][8]

The hydrochloride salt form means the pyridine nitrogen is protonated. For any reaction to occur, a base must be added to neutralize the salt and generate the free pyridine base, which is the active form of the reagent.

Caption: Differential reactivity of 2-Bromo-6-(chloromethyl)pyridine.

General Considerations for Experimental Setup

Successful application requires careful attention to the reaction setup. As the starting material is a hydrochloride salt, a base is mandatory.[9]

-

Choice of Base: A minimum of two equivalents of a base are required: one to neutralize the pyridinium hydrochloride to the free base and one to deprotonate the nucleophile (if it has an acidic proton, e.g., phenols, amines).

-

Inorganic Bases (K₂CO₃, Cs₂CO₃, NaH): Commonly used for O- and S-nucleophiles. Potassium carbonate is a cost-effective and widely used option. Cesium carbonate can offer enhanced reactivity in some cases. Sodium hydride is used for less acidic alcohols or thiols.

-

Organic Bases (Triethylamine (TEA), DIPEA): Often used for N-nucleophiles, particularly when the nucleophile itself is supplied as a salt. They also act as acid scavengers for the HCl generated during the reaction.

-

-

Solvent Selection: The choice of solvent is critical for ensuring solubility of reagents and achieving optimal reaction rates.

-

Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are excellent choices for S(_N)2 reactions as they solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive. DMF and acetonitrile are most common.

-

Ethers (THF, Dioxane): Suitable for many applications, especially when using strong bases like NaH.

-

Alcohols (Ethanol, Isopropanol): Can be used, but may act as competing nucleophiles, especially at elevated temperatures.[10]

-

-

Temperature Control: Most substitutions at the chloromethyl position proceed readily at temperatures ranging from room temperature to 60-80 °C. Reaction monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent side-product formation.

Protocol 1: Selective S(_N)2 Alkylation of a Phenolic Nucleophile

This protocol describes a general procedure for the synthesis of 2-((aryloxy)methyl)-6-bromopyridine derivatives, key intermediates in the development of kinase inhibitors and other pharmacologically active agents.[11]

Caption: Workflow for selective SN2 alkylation of phenols.

Step-by-Step Methodology:

-

Reagent Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.2 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF, approx. 0.2 M concentration relative to the phenol). Stir the suspension at room temperature for 15 minutes to facilitate salt formation.

-

Substrate Addition: Add 2-Bromo-6-(chloromethyl)pyridine hydrochloride (1.1 eq) to the mixture in one portion.

-

Reaction: Place the flask under an inert atmosphere (Nitrogen or Argon) and heat the reaction mixture to 60 °C using an oil bath.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) or LC-MS until the starting phenol is consumed (typically 4-8 hours).

-

Work-up: Once complete, cool the reaction to room temperature and pour it into a beaker containing ice-water. A precipitate may form.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

-

Washing: Combine the organic extracts and wash sequentially with water (2x) and saturated brine (1x) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-((aryloxy)methyl)-6-bromopyridine.

| Nucleophile Type | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Phenols | K₂CO₃ | DMF | 60 | 75-95 |

| Aliphatic Alcohols | NaH | THF | RT - 40 | 60-85 |

| Thiols | K₂CO₃ | Acetonitrile | 50 | 80-98 |

| Primary/Secondary Amines | TEA/DIPEA | Acetonitrile | RT - 60 | 70-90 |

Table 1: Representative conditions for S(_N)2 reactions at the C7 position.

Protocol 2: Subsequent Functionalization of the Aryl Bromide via Suzuki-Miyaura Coupling

The C2-bromo position of the product from Protocol 1 is now primed for C-C bond formation. The Suzuki-Miyaura cross-coupling is a robust method for introducing aryl or heteroaryl substituents.[12][13] This protocol outlines a general procedure using the product obtained from the previous step.

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

-

Reagent Setup: To an oven-dried flask, add the 2-((aryloxy)methyl)-6-bromopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent mixture, such as 4:1 dioxane:water (approx. 0.1 M concentration).[8]

-

Reaction: Heat the mixture to 90-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction for the disappearance of the starting bromide by TLC or LC-MS (typically 6-16 hours).

-

Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

-

Washing: Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography to obtain the final biaryl product.

Troubleshooting and Key Insights

-

Low Yield in S(_N)2 Reaction: Ensure the base is anhydrous and sufficient equivalents are used. DMF should also be anhydrous. Consider using a more reactive base like Cesium Carbonate or a stronger nucleophile if possible.

-

Side Product Formation: Over-chlorination to form 2-chloro-6-(chloromethyl)pyridine can be an issue during the synthesis of the starting material, which can complicate subsequent reactions.[14][15] Ensure the purity of the starting material. If double substitution occurs (at both C7 and C2), it indicates the conditions are too harsh for the S(_N)2 step; reduce temperature or reaction time.

-

Failed Suzuki Coupling: Ensure solvents are properly degassed to prevent catalyst deactivation. Use a different palladium catalyst/ligand combination if the standard conditions fail. The quality of the boronic acid is also critical; impurities can inhibit the reaction.

Conclusion

2-Bromo-6-(chloromethyl)pyridine hydrochloride is a powerful and versatile building block that enables a reliable, two-stage strategy for the synthesis of complex substituted pyridines. By exploiting the inherent reactivity difference between the benzylic chloride and the aryl bromide, researchers can selectively perform nucleophilic substitution at the chloromethyl group while preserving the bromide for subsequent cross-coupling reactions. The protocols and insights provided herein offer a robust framework for leveraging this reagent in diverse drug discovery and chemical synthesis programs.

References

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021). MDPI. [Link]

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. (2021). Semantic Scholar. [Link]

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2023). MDPI. [Link]

-

Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Georgia Southern University. [Link]

-

Is it possible to boil off HCl from pyridinium chloride salts?. (2020). ResearchGate. [Link]

-

Reactivity of benzyl halides towards nucleophilic substitution. (2017). Chemistry Stack Exchange. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. [Link]

-

Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products. (2014). PMC - NIH. [Link]

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]

-

Aryl Bromides and Aryl Chlorides for the Direct Arylation of Benzylic Amines Mediated by Ruthenium(II). PMC - PubMed Central. [Link]

-

Allylic and Benzylic Halides - SN1 and SN2 Reactions. (2023). YouTube. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). NIH. [Link]

-

Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. (1982). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

- Preparation method of amino pyridine bromide compound.

-

2-Bromo-3-hydroxy-6-methylpyridine. ResearchGate. [Link]

-

Pyridinium chloride. Wikipedia. [Link]

-

Pyridine hydrochloride demethylation. (2023). Reddit. [Link]

-

Synthesis of 2-amino-6-bromopyridine. Dissertation. [Link]

-

What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?. (2018). Quora. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

- A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Source not available].

- Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. (2025). [Source not available].

-

nucleophilic aromatic substitutions. (2019). YouTube. [Link]

-

Pyridine is a weak organic base and readily forms a salt with hydrochlori... Filo. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. (2014). Chemistry LibreTexts. [Link]

- Nucleophilic Substitution Reactions. [Source not available].

-

Synthesis method of 2, 6-dimethyl-4-bromopyridine. Eureka | Patsnap. [Link]

- Method for cleanly preparing high-purity pyridine hydrochloride.

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. youtube.com [youtube.com]

- 4. quora.com [quora.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pyridinium chloride - Wikipedia [en.wikipedia.org]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes & Protocols: The Strategic Utility of 2-Bromo-6-(chloromethyl)pyridine Hydrochloride in Pharmaceutical Synthesis

Abstract

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Bromo-6-(chloromethyl)pyridine hydrochloride. This bifunctional precursor is a cornerstone in the synthesis of complex heterocyclic compounds, offering two distinct and strategically valuable reactive sites. Its pyridine core is a privileged scaffold in a vast number of approved pharmaceutical agents.[1][2][3] We will delve into the causality behind experimental protocols, providing detailed, self-validating methodologies for its use in constructing key pharmaceutical intermediates through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Introduction: A Bifunctional Linchpin in Medicinal Chemistry

2-Bromo-6-(chloromethyl)pyridine hydrochloride is a highly versatile building block in modern organic synthesis and drug discovery.[4] Its value lies in the orthogonal reactivity of its two key functional groups:

-

The C(sp³)-Cl Bond: The chloromethyl group at the 6-position is an excellent electrophile, highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of a wide variety of nitrogen, oxygen, and sulfur nucleophiles, as well as carbon-based functionalities.

-

The C(sp²)-Br Bond: The bromo group at the 2-position of the electron-deficient pyridine ring is a prime handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] This enables the formation of C-C bonds, attaching diverse aryl and heteroaryl moieties.

This dual reactivity allows for a programmed, sequential approach to building molecular complexity, making it an invaluable precursor for generating libraries of compounds for structure-activity relationship (SAR) studies and for the synthesis of targeted active pharmaceutical ingredients (APIs). The pyridine scaffold itself is a major component of drugs targeting a wide array of conditions, from cancers to central nervous system disorders.[2][4]

Physicochemical Properties & Safety Data

Proper handling and storage are critical for ensuring the integrity of the reagent and the safety of the researcher. The hydrochloride salt form enhances stability but also underscores the compound's hazardous nature.

| Property | Value |

| Chemical Formula | C₆H₅BrClN · HCl |

| Molecular Weight | 242.93 g/mol (for the hydrochloride salt) |

| CAS Number | 727356-19-6 |

| Appearance | Off-white to light yellow solid |

| Flash Point | 46 °C |

Safety & Handling:

-

Hazards: 2-Bromo-6-(chloromethyl)pyridine hydrochloride is harmful if swallowed, causes severe skin burns, and serious eye damage.[7] It may also cause respiratory irritation.[8]

-

Precautions: Always handle this compound in a well-ventilated fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid inhalation of dust and contact with skin and eyes.[8]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[7][10][11]

Core Synthetic Application: Nucleophilic Substitution

The most direct application of this precursor involves the displacement of the chloride on the benzylic-type chloromethyl group. This reaction typically proceeds via an SN2 mechanism, which is facilitated by the stability of the transition state.

Application Focus: Synthesis of Imidazo[1,2-a]pyridine Scaffolds

The imidazo[1,2-a]pyridine core is a "drug prejudice" scaffold, recognized for its broad applicability in medicinal chemistry.[12] It is found in numerous compounds with diverse biological activities. The synthesis can be efficiently achieved by reacting 2-Bromo-6-(chloromethyl)pyridine with a 2-aminopyridine derivative.

Causality of the Protocol: The reaction is a tandem process. First, the more nucleophilic ring nitrogen of the 2-aminopyridine attacks the electrophilic chloromethyl group to form a pyridinium salt intermediate. Then, in the presence of a base, the exocyclic amine is deprotonated, and the resulting nucleophile attacks the iminium carbon, leading to cyclization and formation of the fused bicyclic system.

Caption: Workflow for Imidazo[1,2-a]pyridine Synthesis.

Protocol 1: General Synthesis of a 7-Bromo-Substituted Imidazo[1,2-a]pyridine Derivative

-

Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-6-(chloromethyl)pyridine hydrochloride (1.0 eq), the desired 2-aminopyridine derivative (1.1 eq), and a suitable solvent such as ethanol or acetonitrile (approx. 0.1 M concentration).

-

Reaction: Stir the mixture at reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Extraction: Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

-